2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane
Overview
Description
2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane is a fluorinated organic compound with the molecular formula C27H16F6N2O6 and a molecular weight of 578.42 g/mol . This compound is known for its unique structure, which includes two nitrophenoxy groups attached to a hexafluoropropane core. It is used as a building block in the synthesis of various advanced materials, particularly in the field of polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane typically involves the reaction of 4-nitrophenol with hexafluoropropane derivatives under specific conditions. One common method includes the use of ultrasonic activation to facilitate the reaction. The reaction conditions often involve ambient temperature and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Reduction: Formation of 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides, which are known for their thermal stability and mechanical strength.
Material Science: Employed in the development of advanced materials for proton exchange membranes, which are crucial in fuel cell technology.
Biological Research: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its chemical resistance and durability.
Mechanism of Action
The mechanism of action of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane largely depends on its application:
Polymerization: Acts as a monomer that undergoes polymerization reactions to form high-performance polymers.
Drug Delivery: Forms stable complexes with drugs, facilitating their controlled release and improving bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane: Similar structure but with amino groups instead of nitro groups.
2,2-Bis[4-(4-hydroxyphenoxy)phenyl]hexafluoropropane: Contains hydroxy groups instead of nitro groups.
Uniqueness
2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane is unique due to its combination of nitro groups and a hexafluoropropane core, which imparts both chemical reactivity and thermal stability. This makes it particularly valuable in the synthesis of high-performance materials and advanced polymers .
Properties
IUPAC Name |
1-[1,1,1,3,3,3-hexafluoro-2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]-4-(4-nitrophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16F6N2O6/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)40-23-13-5-19(6-14-23)34(36)37)18-3-11-22(12-4-18)41-24-15-7-20(8-16-24)35(38)39/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZDEONRNIEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16F6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371100 | |
Record name | 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69563-87-7 | |
Record name | 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane in polymer chemistry?
A1: this compound (I) serves as a crucial precursor in synthesizing a fluorine-containing diamine, 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPPH). This diamine is then used to create fluorine-containing polyamides through direct polycondensation with various aromatic diacids []. These polyamides exhibit desirable properties like high thermal stability, good solubility in polar aprotic solvents, and notable crystallinity, making them suitable for various applications.
Q2: Can you elaborate on the synthesis process of this compound and its subsequent conversion to polyamides?
A2: this compound (I) is synthesized by reacting 2,2-bis(4-hydroxyphenyl)hexafluoropropane with p-chloronitrobenzene in the presence of potassium carbonate []. This reaction results in the formation of the dinitro compound (I). Subsequently, (I) is reduced using hydrazine monohydrate and a Palladium-Carbon catalyst to yield the diamine BAPPH. BAPPH then undergoes direct polycondensation with various aromatic diacids, facilitated by triphenyl phosphite and pyridine in N-methyl-2-pyrrolidinone (NMP) solvent, to produce the final fluorine-containing polyamides [].
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